2-amino-N-methylpyrimidine-5-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8N4O2S |
|---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
2-amino-N-methylpyrimidine-5-sulfonamide |
InChI |
InChI=1S/C5H8N4O2S/c1-7-12(10,11)4-2-8-5(6)9-3-4/h2-3,7H,1H3,(H2,6,8,9) |
InChI Key |
NWSZZXDKLNKQAS-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CN=C(N=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino N Methylpyrimidine 5 Sulfonamide and Analogues
Strategies for Pyrimidine (B1678525) Core Construction and Functionalization
The pyrimidine ring is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis and diversification. nih.gov
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. nih.gov This approach offers efficiency and atom economy. For the synthesis of 2-aminopyrimidine cores, MCRs can combine readily available components to rapidly generate the desired heterocyclic system. mdpi.com While a direct MCR for 2-amino-N-methylpyrimidine-5-sulfonamide is not explicitly detailed, the principle can be applied to create precursors. For instance, a reaction involving a 1,3-dicarbonyl equivalent, an aldehyde, and guanidine (as the source of the 2-amino group) could furnish a suitably substituted 2-aminopyrimidine. The choice of the 1,3-dicarbonyl component would be critical for later introducing the sulfonamide group at the 5-position.
Table 1: Representative Multicomponent Reactions for Pyridine/Pyrimidine Synthesis
| Reactant A | Reactant B | Reactant C | Reactant D | Product Type | Reference |
|---|---|---|---|---|---|
| Acetophenone | Malononitrile (B47326) | Benzaldehyde | Ammonium carbonate | 2-Aminopyridine | mdpi.com |
This table illustrates the general principle of MCRs for related nitrogenous heterocycles.
Cyclocondensation is a classical and widely used method for forming heterocyclic rings. The synthesis of the 2-aminopyrimidine core typically involves the reaction of a 1,3-dielectrophile with a 1,3-dinucleophile. nih.gov Guanidine or its salts are common reagents that provide the N-C-N fragment required for the 2-aminopyrimidine structure. google.comrsc.org The corresponding 1,3-dicarbonyl compound or a synthetic equivalent would be required to complete the ring. nih.gov For the target molecule, a precursor such as 2-(aminomethylene)-3-oxobutanal could theoretically be condensed with guanidine to form the 2-amino-5-acetyl-4-methylpyrimidine, a close analogue that could be further functionalized.
A general and well-established route involves the condensation of compounds like acetylacetone with a guanidine derivative. For example, the reaction of phenylsulfonyl guanidine with acetylacetone in the presence of triethylorthoformate yields N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. cardiff.ac.uk This demonstrates the feasibility of constructing a functionalized pyrimidine ring with a sulfonamide-related group already attached to the 2-amino position.
Transition metal-catalyzed reactions have become indispensable for the synthesis of substituted heterocycles, offering high efficiency and selectivity. nih.govcooplassomption.com These methods often involve the cross-coupling of a pre-formed pyrimidine ring bearing a leaving group (such as a halogen) with various coupling partners. While this is more common for functionalization rather than de novo synthesis, metal catalysts can be used in cyclization reactions. nih.gov For example, copper-catalyzed tandem reactions have been used to create sulfonamide pyrimidine derivatives from components like trichloroacetonitrile, sulfonyl azides, and terminal alkynes. mdpi.com
Alternatively, a pre-existing pyrimidine, such as 2-amino-5-bromopyrimidine, could undergo a metal-catalyzed sulfination or related reaction to introduce the sulfur-containing moiety, which can then be converted to the desired sulfonamide. Direct metalation of the pyrimidine ring can also create a nucleophilic position for subsequent reaction with an electrophile to install the desired functionality. acs.org
Table 2: Examples of Metal-Catalyzed Pyrimidine Synthesis
| Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|
| Copper(II) triflate | Propargyl alcohols, Amidine | 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines | mdpi.com |
| Iron catalyst | Carbonyl derivatives, Amidines | Substituted pyrimidines | mdpi.com |
A more recent and advanced strategy involves the deconstruction of a complex pyrimidine-containing molecule into a simpler intermediate, which is then used in subsequent reactions to reconstruct a new, diversified pyrimidine or another heterocycle. nih.govresearchgate.netnih.gov This approach is particularly useful for late-stage functionalization in drug discovery. researchgate.net The strategy typically involves converting the pyrimidine into a pyrimidinium salt, which can then be cleaved to form an iminoenamine building block, a surrogate for a 1,3-dicarbonyl compound. nih.govnih.gov This intermediate can then undergo cyclization reactions with various reagents to generate analogues that would be difficult to access through other means. nih.gov This allows for the diversification of the original pyrimidine core, potentially altering the substitution pattern or even transforming it into a different heterocyclic system like a pyrazole or 1,2-oxazole. nih.govresearchgate.net
Formation of the Sulfonamide Moiety at the Pyrimidine Ring
Once the 2-aminopyrimidine core is synthesized, the next critical step is the installation of the N-methylsulfonamide group at the 5-position.
The most traditional and direct method for forming a sulfonamide is the reaction between a sulfonyl chloride and an amine. acs.orgmdpi.com This S-N bond formation is a robust and widely used transformation. organic-chemistry.orgresearchgate.net In the context of synthesizing this compound, this would involve two principal steps:
Sulfonation/Sulfochlorination of the Pyrimidine Ring: The 2-aminopyrimidine scaffold must first be converted into a pyrimidine-5-sulfonyl chloride intermediate. This is typically achieved by chlorosulfonation using chlorosulfonic acid. An early synthesis of 2-amino-5-pyrimidinesulfonamide utilized this approach. acs.org
Amination of the Sulfonyl Chloride: The resulting 2-aminopyrimidine-5-sulfonyl chloride is then reacted with methylamine. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion to form the final N-methylsulfonamide product.
This classical approach remains a cornerstone of sulfonamide synthesis due to its reliability, although modern methods using catalysts or alternative sulfur dioxide sources are also being developed to overcome some limitations, such as the moisture sensitivity of sulfonyl chlorides. acs.orgorganic-chemistry.orgrsc.org
Oxidative Approaches to Sulfonamide Formation
Oxidative methods provide a direct route to sulfonamides by forming the sulfur-nitrogen bond through an oxidation process. These approaches often utilize readily available starting materials like thiols and amines, offering an atom-economical alternative to traditional methods that rely on pre-functionalized sulfonyl chlorides.
One prominent strategy is the oxidative coupling of thiols and amines. This transformation can be promoted by various oxidants. For instance, the use of hypervalent iodine reagents in the presence of an N-source like ammonium carbamate allows for a one-pot conversion of thiols to primary sulfonamides. Mechanistically, this process is thought to involve the initial formation of a thiyl radical, which then reacts with the nitrogen source and undergoes further oxidation to yield the sulfonamide.
Electrochemical Synthesis of Sulfonamides
Electrochemical methods represent a green and sustainable approach to sulfonamide synthesis, utilizing electricity as a clean oxidant to drive the reaction. This technique avoids the need for stoichiometric chemical oxidants, reducing waste generation.
A notable electrochemical method involves the direct oxidative coupling of thiols and amines. cardiff.ac.uksmolecule.com In this process, the thiol is first electrochemically oxidized at the anode to form a disulfide intermediate. Subsequently, the amine is oxidized to an aminium radical cation, which then reacts with the disulfide to generate a sulfenamide. cardiff.ac.uksmolecule.com Further oxidation of the sulfenamide, followed by the reaction with water, ultimately yields the desired sulfonamide. cardiff.ac.uksmolecule.com This method has been shown to be applicable to a broad range of substrates, including various thiophenols and both primary and secondary amines. cardiff.ac.uk The reaction can often be carried out in a short time frame, for example, within 5 minutes in some cases. cardiff.ac.uksmolecule.com
Another electrochemical approach involves the direct C-H activation of (hetero)arenes in the presence of sulfur dioxide and an amine. This method allows for the one-step synthesis of sulfonamides without the need for pre-functionalized aromatic compounds. The proposed mechanism involves the anodic oxidation of the arene to a radical cation, which is then attacked by an amidosulfinate intermediate formed from the reaction of the amine and SO2. A second oxidation step then furnishes the sulfonamide.
The following table summarizes key aspects of electrochemical sulfonamide synthesis:
| Method | Starting Materials | Key Intermediates | Advantages |
|---|---|---|---|
| Oxidative Coupling | Thiols, Amines | Disulfide, Aminium radical, Sulfenamide | Environmentally benign, rapid reaction times, avoids sacrificial reagents. cardiff.ac.uksmolecule.com |
| Direct C-H Activation | (Hetero)arenes, SO2, Amines | Arene radical cation, Amidosulfinate | Convergent one-step synthesis, no pre-functionalization of arenes required. |
Direct Coupling Strategies (e.g., Thiol-Amine, Nitroarene-Thiol)
Direct coupling strategies aim to form the sulfonamide bond in a single step from readily available precursors, streamlining the synthetic process.
The oxidative coupling of thiols and amines, as discussed previously, is a prime example of a direct coupling strategy. cardiff.ac.uksmolecule.com This approach has been realized using various catalytic systems, including metal-free conditions with oxidants like I2/TBHP or I2O5.
A more recent and innovative direct coupling method involves the reaction of nitroarenes with thiols. This photocatalyst-free reaction is driven by photoexcitation of the nitroarene, which then acts as an oxidant. The excited nitroarene reacts with the thiol, leading to the formation of a nitrosoarene and ultimately the sulfonamide. This process achieves a formal transfer of oxygen atoms from the nitro group to the sulfur atom of the thiol. While still under development, this strategy offers a novel and potentially cleaner route to sulfonamides from two distinct starting material classes.
Introduction and Derivatization of the N-Methyl Group
The final step in the synthesis of this compound is the introduction of the methyl group onto the sulfonamide nitrogen. This can be achieved through various N-alkylation techniques.
N-Alkylation Reactions on Sulfonamide Nitrogen
The classical approach to N-alkylation of sulfonamides involves the reaction of the sulfonamide with an alkyl halide in the presence of a base. This method, however, can sometimes lead to side reactions or require harsh conditions.
A more contemporary and environmentally benign approach is the use of alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" methodology. This process, often catalyzed by transition metals like iron or ruthenium, involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the sulfonamide, followed by the regeneration of the catalyst. This method is advantageous as it uses readily available and less toxic alcohols and produces water as the only byproduct.
Selective N-Methylation Strategies
Achieving selective mono-N-methylation of primary sulfonamides can be challenging, as over-alkylation to the di-substituted product can occur. Several strategies have been developed to address this issue.
One approach involves the use of specific methylating agents under controlled conditions. For instance, dimethyl sulfate in the presence of a non-nucleophilic base like DBU has been used for the selective N-methylation of peptides on a solid support, a technique that could be adapted for small molecule synthesis.
Another strategy employs quaternary ammonium salts, such as phenyl trimethylammonium iodide, as solid methylating agents. This method has shown to be effective for the monoselective N-methylation of amides and related structures under mildly basic conditions, offering a safe and operationally simple procedure. The use of such reagents can help to mitigate the risk of over-methylation.
The following table provides a comparison of different N-methylation strategies for sulfonamides:
| Method | Methylating Agent | Key Features | Potential Challenges |
|---|---|---|---|
| Classical Alkylation | Alkyl Halides (e.g., CH3I) | Well-established, versatile. | Potential for over-alkylation, use of toxic reagents. |
| Borrowing Hydrogen | Methanol | Environmentally benign, water as byproduct. | Requires a catalyst, may require higher temperatures. |
| Specific Reagents | Dimethyl Sulfate, Quaternary Ammonium Salts | Can offer high selectivity for mono-methylation. | Reagent cost and availability. |
Integrated Synthetic Pathways for this compound
Based on the methodologies discussed, a plausible integrated synthetic pathway for this compound can be proposed.
A common starting material for this synthesis is 2-aminopyrimidine. The first key step is the introduction of the sulfonyl group at the 5-position of the pyrimidine ring. This can be achieved through chlorosulfonylation of 2-aminopyrimidine with chlorosulfonic acid, which yields the crucial intermediate, 2-aminopyrimidine-5-sulfonyl chloride.
Once the sulfonyl chloride is obtained, it can be reacted with methylamine in a suitable solvent, often in the presence of a base like pyridine or triethylamine, to form the N-methylsulfonamide bond. This reaction directly yields the target molecule, this compound.
Alternatively, the 2-aminopyrimidine-5-sulfonyl chloride can be reacted with ammonia to form the primary sulfonamide, 2-aminopyrimidine-5-sulfonamide. This intermediate can then undergo selective N-methylation using one of the strategies described in section 2.3.2 to introduce the methyl group and afford the final product. This two-step approach for the final amine incorporation may offer better control over the substitution on the sulfonamide nitrogen.
The choice of the specific pathway would depend on factors such as the availability of starting materials, desired purity of the final product, and scalability of the process.
Convergent and Divergent Synthetic Routes
Convergent Synthesis
A convergent synthetic approach is generally the most direct and efficient method for the preparation of this compound. This strategy involves the synthesis of key fragments of the molecule separately, which are then combined in the final steps to yield the target compound. A plausible and widely utilized convergent route for this compound involves the initial preparation of a key intermediate, 2-aminopyrimidine-5-sulfonyl chloride, followed by its reaction with methylamine.
The synthesis of the 2-aminopyrimidine core can be achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with guanidine. The subsequent introduction of the sulfonyl chloride group at the 5-position is a critical step. This can be accomplished by reacting 2-aminopyrimidine with chlorosulfonic acid. The resulting 2-aminopyrimidine-5-sulfonyl chloride is a stable and commercially available intermediate, which facilitates a straightforward final step. The reaction of this sulfonyl chloride with methylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct, affords the desired this compound in good yield.
A one-pot reaction methodology has also been described for the synthesis of a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, which highlights the efficiency of convergent strategies. In this instance, phenylsulfonyl guanidine was reacted with acetylacetone in the presence of triethylorthoformate. cardiff.ac.uk This type of one-pot, multi-component reaction represents a highly efficient convergent approach.
Table 1: Example of a Convergent Synthetic Approach
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-Aminopyrimidine | Chlorosulfonic acid | 2-Aminopyrimidine-5-sulfonyl chloride |
| 2 | 2-Aminopyrimidine-5-sulfonyl chloride, Methylamine | Base (e.g., triethylamine), Inert solvent (e.g., dichloromethane) | This compound |
Divergent Synthesis
A divergent synthetic strategy begins with a common intermediate that is subsequently modified to produce a variety of structurally related analogues. This approach is particularly valuable for generating a library of compounds for structure-activity relationship (SAR) studies. Starting from a pre-functionalized pyrimidine core, such as 2-amino-5-bromopyrimidine, various sulfonamide and other functional groups can be introduced.
For instance, the bromo-pyrimidine derivative can undergo a metal-catalyzed cross-coupling reaction to introduce a sulfur-containing moiety, which can then be oxidized to a sulfonyl chloride. This sulfonyl chloride intermediate can then be reacted with a diverse range of amines to generate a library of N-substituted 2-aminopyrimidine-5-sulfonamides. Alternatively, the initial pyrimidine core could be subjected to different electrophilic substitution reactions to introduce a variety of functional groups at different positions, leading to a diverse set of analogues.
Green Chemistry Principles in Pyrimidine Sulfonamide Synthesis
The application of green chemistry principles to the synthesis of pyrimidine sulfonamides aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rasayanjournal.co.innih.gov Several green methodologies have been successfully applied to the synthesis of pyrimidine derivatives and sulfonamides. nih.gov
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net The synthesis of pyrimidine derivatives, for example, has been shown to be greatly accelerated under microwave conditions. This technique can be applied to both the formation of the pyrimidine ring and the subsequent sulfonamide coupling step. The direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation has been reported to be high yielding and tolerant of a wide range of functional groups.
Solvent-Free Reactions
Conducting reactions in the absence of a solvent, or "neat," is a cornerstone of green chemistry as it eliminates a major source of chemical waste. Solvent-free conditions have been successfully employed for the synthesis of 2-aminopyrimidine derivatives. For instance, the reaction of 2-amino-4,6-dichloropyrimidine with various amines has been achieved by simply heating the neat mixture in the presence of a base. nih.gov This approach not only reduces waste but also simplifies the work-up and purification procedures.
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are highly atom-economical and efficient. rasayanjournal.co.in The synthesis of pyrimidine derivatives is well-suited to MCR strategies. For example, a one-pot, three-component reaction of an aldehyde, an active methylene compound, and guanidine can directly afford a substituted 2-aminopyrimidine. These reactions can often be performed under environmentally benign conditions, such as in water or under solvent-free conditions. The synthesis of some 2-amino-5-hydroxy cardiff.ac.ukrasayanjournal.co.innih.govtriazolo[1,5-a]pyrimidine-6-carbonitriles has been achieved through a three-component condensation. researchgate.net
Table 2: Comparison of Conventional and Green Synthetic Methods for Pyrimidine Synthesis
| Method | Conditions | Advantages | Disadvantages |
| Conventional Heating | Organic solvents, long reaction times | Well-established procedures | High energy consumption, solvent waste, potential for side reactions |
| Microwave-Assisted | Shorter reaction times (minutes vs. hours) | Rapid, higher yields, cleaner reactions | Requires specialized equipment |
| Solvent-Free | Neat reaction mixture, heating | Eliminates solvent waste, simplified work-up | Limited to thermally stable reactants, potential for high viscosity |
| Multicomponent Reactions | One-pot, often with a catalyst | High atom economy, operational simplicity, reduced waste | Can be challenging to optimize for complex substrates |
Advanced Spectroscopic and Structural Characterization of 2 Amino N Methylpyrimidine 5 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the connectivity and spatial relationships of atoms within 2-amino-N-methylpyrimidine-5-sulfonamide can be thoroughly mapped.
High-Resolution ¹H and ¹³C NMR Spectral Analysis
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer primary insights into the chemical environment of each atom in the molecule.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyrimidine (B1678525) ring, the protons of the amino group, the sulfonamide N-H proton, and the methyl group protons. The pyrimidine ring protons (H-4 and H-6) are anticipated to appear as singlets in the downfield region (δ 8.5-9.0 ppm) due to the deshielding effect of the electronegative nitrogen atoms and the sulfonamide group. The amino (-NH₂) protons typically present as a broad singlet, while the sulfonamide (-SO₂NH) proton signal's position is variable and dependent on solvent and concentration. The N-methyl (-CH₃) protons are expected to appear as a doublet around δ 2.5-3.0 ppm, coupled to the adjacent N-H proton.
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The spectrum for this compound would display five distinct signals. The two sp²-hybridized carbons of the pyrimidine ring not directly attached to the sulfonamide group (C-4 and C-6) and the carbon bearing the amino group (C-2) are expected in the δ 150-165 ppm range. The carbon atom attached to the sulfonamide group (C-5) would likely be found further upfield, around δ 115-125 ppm. The aliphatic carbon of the N-methyl group would produce a signal at the most upfield position, typically in the δ 25-35 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| H-4/H-6 | δ 8.7 ppm (s, 2H) | - |
| -NH₂ | δ 7.5 ppm (br s, 2H) | - |
| -SO₂NH | δ 7.9 ppm (q, 1H) | - |
| -CH₃ | δ 2.8 ppm (d, 3H) | - |
| C-2 | - | δ 163 ppm |
| C-4/C-6 | - | δ 158 ppm |
| C-5 | - | δ 120 ppm |
| -CH₃ | - | δ 30 ppm |
Predicted values in DMSO-d₆. s = singlet, d = doublet, q = quartet, br s = broad singlet.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between nuclei. science.govsdsu.edu
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, the most significant cross-peak in a COSY spectrum would be between the sulfonamide N-H proton and the N-methyl protons, confirming their connectivity. The two aromatic protons on the pyrimidine ring would not show a correlation to each other as they are separated by more than three bonds.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). columbia.eduyoutube.com This would definitively link the proton signals of the pyrimidine ring (H-4, H-6) and the methyl group to their corresponding carbon signals (C-4, C-6, and -CH₃), confirming their assignments. columbia.edu
The pyrimidine protons (H-4, H-6) showing correlations to multiple carbons within the ring.
The N-methyl protons showing a crucial correlation to the C-5 carbon (the carbon bearing the sulfonamide group), confirming the position of the sulfonamide substituent.
The amino protons (-NH₂) potentially showing a correlation to C-2.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Characterization
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. kcl.ac.ukhacettepe.edu.trdergipark.org.tr For this compound, the FT-IR spectrum would exhibit characteristic absorption bands confirming its key structural features. The sulfonamide group is identified by two strong, distinct bands corresponding to asymmetric and symmetric stretching of the S=O bonds. mdpi.com The amino and sulfonamide N-H groups produce stretching vibrations in the high-frequency region.
Table 2: Predicted FT-IR Characteristic Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3450 - 3300 |
| Sulfonamide (-NH) | N-H Stretch | 3300 - 3200 |
| Pyrimidine Ring | C-H Aromatic Stretch | 3100 - 3000 |
| Methyl (-CH₃) | C-H Aliphatic Stretch | 2980 - 2850 |
| Pyrimidine Ring | C=N, C=C Stretch | 1650 - 1550 |
| Sulfonamide (-SO₂) | S=O Asymmetric Stretch | 1350 - 1310 |
| Sulfonamide (-SO₂) | S=O Symmetric Stretch | 1170 - 1150 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used for determining the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.gov
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula of a compound. For this compound, the molecular formula is C₅H₇N₅O₂S. HRMS would be used to measure the mass of the protonated molecule, [M+H]⁺, with high precision, confirming this composition.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₅H₇N₅O₂S |
| Monoisotopic Mass | 201.0320 Da |
| Predicted [M+H]⁺ ion | 202.0393 Da |
Conformational Analysis:A complete conformational analysis in the solid state, including specific torsion angles and the overall molecular geometry, is derived directly from X-ray crystallography data.
While general principles of conformational behavior and intermolecular interactions for the broader class of pyrimidine sulfonamides are discussed in the literature, applying this general information to "this compound" without specific experimental validation would be speculative and would not meet the required standard of a scientifically accurate and definitive article.
Therefore, the creation of an article with the requested detailed research findings and data tables cannot proceed until the crystal structure of this compound is determined and published.
Advanced Research Applications of Pyrimidine Sulfonamide Scaffolds in Chemical Science
Pyrimidine (B1678525) Sulfonamides as Ligands in Asymmetric Catalysis
The integration of a pyrimidine ring and a sulfonamide group into a single molecule provides a unique electronic and structural framework for the design of novel ligands for asymmetric catalysis. The nitrogen atoms of the pyrimidine ring can act as Lewis basic coordination sites for transition metals, while the sulfonamide moiety can participate in hydrogen bonding or also coordinate to a metal center.
Design and Synthesis of Chiral Sulfonamide Ligands
The synthesis of chiral ligands based on a pyrimidine sulfonamide core would typically involve the introduction of a chiral center. This could be achieved by several synthetic strategies:
Attachment of a Chiral Amine: Reacting a pyrimidine sulfonyl chloride with a chiral amine would be a straightforward method to introduce a stereocenter. The chirality would be proximal to the sulfonamide group.
Use of Chiral Building Blocks: Starting from a chiral pyrimidine derivative, the sulfonamide functionality could be installed.
Asymmetric Synthesis: An asymmetric reaction could be employed to create a chiral center within the pyrimidine sulfonamide scaffold itself.
For 2-amino-N-methylpyrimidine-5-sulfonamide , creating a chiral derivative would necessitate further synthetic modification, as the parent compound is achiral. For instance, the amino group could be functionalized with a chiral auxiliary.
Transition Metal Complexes with Pyrimidine Sulfonamide Ligands
Pyrimidine sulfonamide ligands are expected to form stable complexes with a variety of transition metals, such as palladium, rhodium, iridium, and copper, which are commonly used in catalysis. The coordination mode would depend on the specific ligand structure and the metal precursor. A bidentate coordination, involving one of the pyrimidine nitrogens and the sulfonamide nitrogen or oxygen, is conceivable. This chelation can create a rigid and well-defined chiral environment around the metal center, which is crucial for achieving high enantioselectivity in catalytic reactions.
Table 1: Potential Coordination Modes of Pyrimidine Sulfonamide Ligands
| Coordination Mode | Description | Potential Metal Centers |
| Monodentate | Coordination through a single pyrimidine nitrogen. | Various |
| Bidentate (N,N') | Chelation involving two nitrogen atoms from the pyrimidine ring (if sterically feasible). | Pd, Rh, Ir |
| Bidentate (N,O) | Chelation involving a pyrimidine nitrogen and a sulfonamide oxygen. | Cu, Ru |
| Bidentate (N,N) | Chelation involving a pyrimidine nitrogen and the sulfonamide nitrogen (after deprotonation). | Rh, Ir |
| Bridging | The ligand bridges two metal centers, coordinating through different atoms to each. | Various |
Mechanistic Insights into Catalytic Cycles
The mechanism of a catalytic cycle involving a pyrimidine sulfonamide ligand would be highly dependent on the specific reaction. However, some general principles can be outlined. The ligand would influence the catalytic cycle by:
Modulating the Electronic Properties of the Metal Center: The electron-donating or -withdrawing nature of the pyrimidine and sulfonamide groups would affect the reactivity of the metal.
Creating a Chiral Pocket: The steric bulk and arrangement of the chiral ligand would control the orientation of the substrate(s) in the coordination sphere of the metal, leading to the preferential formation of one enantiomer of the product.
Stabilizing Catalytic Intermediates: The ligand can stabilize key intermediates in the catalytic cycle through both steric and electronic effects.
Mechanistic studies, such as kinetic analysis, isotopic labeling, and computational modeling, would be necessary to elucidate the precise role of the ligand in a given catalytic transformation.
Supramolecular Chemistry and Materials Science Applications
The presence of both hydrogen bond donors (the amino and sulfonamide N-H groups) and acceptors (the pyrimidine nitrogens and sulfonamide oxygens) in pyrimidine sulfonamides makes them excellent candidates for applications in supramolecular chemistry and the design of functional materials.
Self-Assembly and Directed Crystal Engineering
This compound possesses multiple sites for hydrogen bonding, which can be exploited to direct its self-assembly into well-defined supramolecular architectures. In the solid state, this can lead to the formation of predictable crystal structures through a process known as crystal engineering. The specific hydrogen bonding motifs would depend on the interplay between the different functional groups. For instance, the amino group could form hydrogen bonds with the pyrimidine nitrogen of a neighboring molecule, leading to the formation of chains or sheets. The sulfonamide group can also participate in robust hydrogen bonding interactions.
Table 2: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Resulting Motif |
| Amino N-H | Pyrimidine N | Linear chains or cyclic assemblies |
| Amino N-H | Sulfonamide O | Dimeric structures or extended networks |
| Sulfonamide N-H | Pyrimidine N | Cross-linking of primary assembly motifs |
| Sulfonamide N-H | Sulfonamide O | Classic sulfonamide hydrogen-bonded dimers |
These non-covalent interactions can be used to construct porous materials, co-crystals with desired physical properties, and other complex solid-state structures.
Host-Guest Chemistry with Sulfonamide-Containing Receptors
While This compound itself is a small molecule, it could be incorporated into larger macrocyclic or acyclic structures to create receptors for host-guest chemistry. The pyrimidine and sulfonamide moieties could act as recognition sites for complementary guest molecules.
A synthetic receptor containing this unit could bind to guests through a combination of:
Hydrogen Bonding: The N-H groups of the sulfonamide and amino functions, and the acceptor sites on the pyrimidine and sulfonamide, could interact with guests possessing complementary functionalities (e.g., carboxylic acids, amides).
π-π Stacking: The aromatic pyrimidine ring could engage in stacking interactions with aromatic guests.
The design of such a host would involve positioning the pyrimidine sulfonamide unit within a pre-organized cavity to enhance binding affinity and selectivity for a specific guest molecule.
Development of Advanced Chemical Probes and Tools
The hybridization of pyrimidine and sulfonamide moieties creates a versatile and privileged scaffold in medicinal chemistry and chemical biology. researchgate.netnih.gov Molecules based on this framework, such as this compound, serve as foundational structures for the development of sophisticated chemical probes. These tools are instrumental in exploring complex biological systems, enabling detailed investigation of molecular interactions and enzymatic processes in vitro. The inherent drug-like properties and synthetic tractability of the pyrimidine sulfonamide core allow for systematic structural modifications, facilitating the fine-tuning of potency, selectivity, and functionality required for advanced research applications.
The rational design of chemical probes from pyrimidine sulfonamide scaffolds for molecular recognition and receptor binding studies is guided by established structure-activity relationships (SAR) and computational modeling. nih.govnih.gov The primary goal is to create molecules that can selectively interact with a biological target, such as a protein receptor or enzyme, to report on its presence, conformation, or activity.
A core principle in designing these probes is the strategic use of the pyrimidine ring as a central anchoring unit. The pyrimidine core is a well-established hinge-binding motif, particularly for the vast family of protein kinases, and is readily accommodated by the ATP-binding pockets of many enzymes. acs.org The specific substitution pattern on this ring is critical and dictates the probe's affinity and selectivity. For instance, in studies targeting dihydroorotate (B8406146) dehydrogenase, the intact amide and imide groups of the pyrimidine ring were found to be essential for significant enzyme inhibition. nih.gov
The sulfonamide group is another key functional handle for design. It often participates in crucial hydrogen bonding interactions within the target's binding site. SAR studies have repeatedly shown that the sulfonamide NH group can be a primary driver of compound potency. nih.govacs.org Modifications to the substituent on the sulfonamide nitrogen (as in the N-methyl group of this compound) allow for the exploration of nearby hydrophobic or polar pockets within the receptor.
Computational approaches, especially molecular docking, are integral to the design process. nih.gov They allow researchers to visualize and predict how a designed probe will fit into a target's active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts that anchor the molecule. nih.gov This predictive power guides the synthesis of more effective probes by prioritizing modifications that are most likely to enhance binding affinity and selectivity. For example, docking studies can reveal specific steric limitations, such as the observation that only small substituents like a methyl group are tolerated at the 5-position of the pyrimidine ring in certain enzymes. nih.gov These principles are directly applicable to the design of probes based on the this compound scaffold, where the 2-amino and N-methyl groups can be systematically altered to optimize interactions with a specific biological target.
Table 1: Design Principles for Pyrimidine Sulfonamide-Based Molecular Probes
| Structural Component | Design Principle | Role in Molecular Recognition & Binding | Supporting Evidence |
| Pyrimidine Core | Serves as a rigid scaffold and hinge-binding motif. | Anchors the molecule in the binding site, particularly in kinase ATP pockets. acs.org | The pyrimidine nucleus is a common feature in numerous kinase inhibitors and its presence is often critical for activity. acs.orgresearchgate.net |
| Sulfonamide Linkage | Acts as a key hydrogen bond donor/acceptor. | Forms critical hydrogen bonds with backbone or side-chain residues in the target protein, significantly contributing to binding affinity. nih.gov | The NH group of the sulfonamide has been identified as a key driver of potency in inhibitors of WRN helicase. nih.govacs.org |
| Substituents on Pyrimidine Ring | Modulate selectivity, potency, and physical properties. | Can be tailored to fit into specific sub-pockets of the binding site, forming additional hydrophobic or polar interactions to increase affinity and selectivity. | SAR studies show that the position and nature of substituents greatly influence biological activity. researchgate.net Steric limitations at the 5-position have been defined for DHO-dehase. nih.gov |
| Substituents on Sulfonamide Nitrogen | Fine-tunes interactions and properties. | Allows for probing of the solvent-exposed region or adjacent pockets of the binding site. Can be used to attach reporter groups (e.g., fluorophores, biotin). | Molecular extension strategies are employed to reach deeper into binding pockets, enhancing potency. nih.gov |
Pyrimidine sulfonamide derivatives are powerful tools for elucidating enzyme mechanisms in vitro. By acting as inhibitors, they allow researchers to probe the structure and function of an enzyme's active site, investigate transition states, and understand the dynamics of catalysis. The insights gained from these studies are fundamental to understanding enzyme function and for the development of therapeutic agents.
One of the primary ways these scaffolds contribute to mechanistic studies is through their use as selective inhibitors in kinetic assays. nih.govacs.org By determining the mode of inhibition (e.g., competitive, non-competitive, or mixed-type), researchers can infer how and where the inhibitor binds. rsc.org For example, pyrimidine sulfonamides that exhibit competitive inhibition with respect to ATP are presumed to bind in the enzyme's ATP pocket, confirming the role of this site in catalysis and providing a framework for understanding how the enzyme utilizes its substrate. nih.govacs.org This approach has been widely used to study protein kinases like BRAF and ERK, as well as other ATP-dependent enzymes like WRN helicase. nih.govnih.govnih.gov
Furthermore, the structure-activity relationships (SAR) established during the development of these inhibitors provide a molecular map of the enzyme's active site. The steric and electronic requirements for potent inhibition reflect the complementary features of the active site. For instance, studies on dihydroorotate dehydrogenase using pyrimidine analogs revealed a steric limitation at the 5-position of the pyrimidine ring and suggested the presence of a negatively charged enzyme substituent nearby. nih.gov This information is invaluable for building a detailed model of the enzyme-substrate complex and understanding the catalytic mechanism.
In some cases, pyrimidine sulfonamides can be designed as covalent inhibitors. nih.gov These molecules form an irreversible bond with a specific amino acid residue in the active site, effectively "trapping" the enzyme. This allows for the precise identification of key catalytic or binding residues through techniques like mass spectrometry. The discovery of 2-sulfonyl/sulfonamide pyrimidines as covalent inhibitors of WRN helicase provided definitive proof of concept for this inhibitory modality and a powerful tool for studying the enzyme's function. nih.govacs.org Such mechanistic insights are crucial for understanding the fundamental biology of enzymes, including metalloenzymes like carbonic anhydrases, which are also targeted by pyrimidine sulfonamide hybrids. nih.gov
Table 2: Application of Pyrimidine Sulfonamide Scaffolds in Enzyme Mechanism Studies
| Derivative Class / Example | Target Enzyme | Mechanistic Insight Gained | Citation(s) |
| 2-Sulfonyl/Sulfonamide Pyrimidines | Werner syndrome (WRN) helicase | Act as covalent, ATP-competitive inhibitors, confirming the druggability of the helicase domain and identifying key interactions for potency. | nih.govacs.org |
| General Pyrimidine Sulfonamides | B-rapidly accelerated fibrosarcoma (BRAF) V600E | Elucidation of key chemical substructures required for inhibitory activity through QSAR, providing a model for inhibitor design. | nih.gov |
| Diverse Pyrimidine Sulfonamides | Extracellular signal-regulated kinase (ERK) | Docking and SAR studies revealed critical hydrogen bond and hydrophobic interactions, confirming the binding mode within the kinase ATP pocket. | nih.gov |
| Pyrimidine Analogs (including sulfonamides) | Dihydroorotate dehydrogenase (DHO-dehase) | SAR studies defined steric and conformational requirements of the active site, suggesting the position of charged residues and potential metal coordination sites. | nih.gov |
| General Pyrimidine Sulfonamides | Carbonic Anhydrases | Identified as a privileged scaffold for inhibiting this class of metalloenzymes, highlighting the versatility of the core structure. | nih.gov |
Future Directions and Emerging Research Avenues for 2 Amino N Methylpyrimidine 5 Sulfonamide Chemistry
Development of Next-Generation Sustainable Synthetic Methodologies
The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that may utilize hazardous solvents and toxic reagents, posing environmental and health risks. rasayanjournal.co.in In response, the principles of green chemistry are being increasingly integrated into the synthesis of pyrimidine and sulfonamide compounds, aiming to create more sustainable and efficient processes. rasayanjournal.co.inbenthamdirect.comnih.goveurekaselect.com These next-generation methodologies focus on minimizing waste, reducing energy consumption, and using safer chemicals. rasayanjournal.co.inpowertechjournal.com
Key sustainable approaches for pyrimidine synthesis include:
Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat reactions, which can significantly shorten reaction times, increase product yields, and lead to cleaner reactions with simpler workup procedures. rasayanjournal.co.inpowertechjournal.com
Ultrasonic Synthesis: The application of ultrasound waves can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. rasayanjournal.co.innih.gov
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product that incorporates substantial parts of all starting materials. rasayanjournal.co.in This approach improves atom economy and reduces the number of synthetic and purification steps required. rasayanjournal.co.in
Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," minimizes the use of often volatile and hazardous organic solvents, representing a significant step towards greener chemistry. rasayanjournal.co.inpowertechjournal.com
Flow Chemistry: Eco-friendly flow synthesis offers a rapid, safe, and scalable method for preparing sulfonamide libraries. acs.org This technique allows for precise control over reaction conditions, leading to waste minimization and the use of greener media and non-toxic reactants. acs.org
Novel Catalysts: The development of reusable, heterogeneous, and metal-free catalysts, such as organocatalysts, is a central theme in green chemistry. powertechjournal.com These catalysts can improve reaction efficiency and sustainability, with some being effective for multiple cycles without losing catalytic activity. powertechjournal.com
These green chemistry techniques are not merely theoretical; they have been practically applied to produce pyrimidines with higher yields and a reduced environmental footprint, offering financial and ecological benefits. rasayanjournal.co.in
| Sustainable Methodology | Key Advantages | Relevance to Pyrimidine Sulfonamide Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, cleaner products. rasayanjournal.co.inpowertechjournal.com | Accelerates the condensation and cyclization steps common in pyrimidine ring formation. |
| Ultrasonic Synthesis | Enhanced reaction rates and yields. rasayanjournal.co.innih.gov | Improves mass transfer and accelerates reactions involving solid reagents. |
| Multicomponent Reactions (MCRs) | High atom economy, reduced number of steps, simplified workup. rasayanjournal.co.in | Enables the rapid, one-pot assembly of complex pyrimidine sulfonamide structures from simple precursors. |
| Flow Chemistry | Scalable, safe, efficient, waste minimization. acs.org | Allows for the continuous and controlled production of sulfonamide libraries with high purity. acs.org |
| Solvent-Free Approaches | Eliminates hazardous solvent use, simplified separation. rasayanjournal.co.in | Reduces the environmental impact of synthesis, particularly in large-scale production. |
| Green Catalysts | Reusable, reduced toxicity (metal-free options), improved efficiency. powertechjournal.com | Facilitates key bond-forming reactions under milder, more sustainable conditions. |
Integration of Quantum Computing in Molecular Design and Reactivity Prediction
Classical computing has long been a cornerstone of drug discovery, but it struggles to accurately model the quantum-level phenomena that govern molecular interactions. ymerdigital.com Quantum computing represents a paradigm shift, offering the potential to simulate molecules with unprecedented accuracy and speed, thereby revolutionizing the design of compounds like 2-amino-N-methylpyrimidine-5-sulfonamide. ymerdigital.commckinsey.comfractal.ai
Molecules are fundamentally quantum systems, and quantum computers are uniquely suited to simulate their behavior by directly leveraging quantum mechanical principles like superposition and entanglement. ymerdigital.commckinsey.com This capability could dramatically enhance several stages of the drug development pipeline:
Accurate Molecular Simulation: Quantum computers can solve the Schrödinger equation for complex molecules, a task that is computationally intractable for classical computers. fractal.ai This allows for highly precise predictions of molecular properties, structure, and reactivity. mckinsey.com
Predicting Binding Affinity: By simulating the intricate interactions between a drug candidate and its biological target (e.g., a protein) more authentically, quantum computing can provide more accurate calculations of binding affinity. weforum.orgimperial.ac.uk This helps in identifying the most promising drug candidates early in the discovery process. fractal.aiweforum.org
Accelerated Drug Screening: Quantum algorithms can rapidly screen vast virtual libraries of chemical compounds against biological targets. mckinsey.comfractal.ai This could significantly shorten the time required to identify novel hits, reducing the time and cost associated with research and development. fractal.aiimperial.ac.uk
Understanding Reaction Mechanisms: Simulating chemical reactions on a quantum computer can provide deep insights into transition states and reaction dynamics, which is crucial for optimizing synthetic routes. harvard.eduaip.orgyoutube.com Google's Sycamore processor has already been used to model a chemical reaction, demonstrating the feasibility of this approach. aip.org
While still an emerging technology, collaborations between pharmaceutical companies and quantum computing firms are already underway, aiming to bridge the gap between potential and practical application in life sciences. fractal.ai The integration of quantum computing is expected to lead to the design of more targeted and effective drugs with better-tailored biological profiles. weforum.org
| Application Area | Quantum Computing Advantage | Impact on Pyrimidine Sulfonamide Research |
|---|---|---|
| Molecular Property Prediction | Can accurately simulate quantum systems and predict properties like stability and toxicity. mckinsey.comimperial.ac.uk | Enables more precise in silico design of novel this compound derivatives with desired pharmacological profiles. |
| Protein-Ligand Binding | Allows for more realistic simulation of dynamic molecular interactions, including protein flexibility. ymerdigital.commckinsey.com | Improves the accuracy of predicting how a compound will bind to its target, leading to better lead optimization. |
| Virtual Screening | Can rapidly sift through vast chemical spaces to identify potential drug candidates with high precision. fractal.ai | Accelerates the discovery of new pyrimidine sulfonamides for various therapeutic targets. |
| Reactivity Prediction | Can model complex chemical reactions to understand mechanisms and predict outcomes. harvard.eduyoutube.com | Aids in the design of more efficient and novel synthetic pathways for the compound and its analogs. |
Exploration of Novel Reaction Pathways and Transformation Capabilities
Beyond optimizing existing synthetic methods, a significant frontier in chemistry is the discovery of entirely new ways to build and modify molecules. For pyrimidine sulfonamides, this involves developing novel reaction pathways that offer access to unprecedented chemical structures and functionalizations.
One area of intense research is the functionalization of the sulfonamide moiety itself. Traditionally considered a stable and somewhat inert functional group, recent advances are treating the sulfonamide as a versatile synthetic handle. researchgate.net Strategies are being developed for the reductive cleavage of the N-S bond, which allows the sulfonamide to be converted into other medicinally relevant functional groups in the late stages of a synthesis. researchgate.net
Furthermore, the synthesis of nitrogen-rich bioisosteres of sulfonamides, such as sulfondiimidamides, is opening new chemical space for drug discovery. nih.govacs.org These structures, where one or both oxygen atoms of the sulfonamide are replaced by nitrogen, can offer different physicochemical and biological properties. nih.gov Recent work has established modular, two-step routes to access these complex S(VI) compounds, making them more accessible for medicinal chemistry programs. nih.govacs.org
For the pyrimidine core, research continues into novel cyclization and condensation reactions. nih.govgrowingscience.comresearchgate.net This includes one-pot, multicomponent reactions that assemble complex pyrimidine derivatives from simple starting materials like malononitrile (B47326) and benzamidine (B55565) hydrochloride. growingscience.com Additionally, photocatalytic methods are emerging that enable new types of transformations, such as converting carboxylates into sulfinamides, which can then be divergently synthesized into either sulfonamides or sulfonimidamides. acs.org
High-Throughput Experimentation and Automated Synthesis for Pyrimidine Sulfonamides
The traditional "design-make-test" cycle in medicinal chemistry is often slow and laborious. nih.gov High-throughput experimentation (HTE) and automated synthesis are transforming this process by enabling the rapid generation and screening of large libraries of compounds. researchgate.net These technologies are particularly well-suited for exploring the structure-activity relationships (SAR) of scaffolds like this compound.
Automated synthesis platforms can perform a wide range of chemical reactions with increased speed and efficiency while minimizing human error. nih.govsigmaaldrich.com These systems use robotics and sophisticated software to manage tasks such as dispensing reagents, controlling reaction conditions (temperature, time), and even performing in-line analysis and purification. nih.gov This allows for the parallel synthesis of arrays of similar compounds or the rapid optimization of reaction conditions. nih.govchemspeed.com
Key aspects of this approach include:
Library Synthesis: Automated platforms excel at creating large, diverse libraries of compounds, such as sulfonamide-linked heterocycles. researchgate.netnih.gov This "libraries from libraries" approach allows for the systematic modification of a core scaffold to explore a wide chemical space. nih.gov
Reaction Optimization: Automated systems can quickly screen numerous parameters like catalysts, solvents, and temperatures to find the optimal conditions for a specific transformation, a task that would be prohibitively time-consuming if done manually. nih.gov
Integrated Workflow: Advanced systems integrate synthesis with analysis, purification, and even biological screening to create a closed-loop drug discovery process. nih.govnih.gov An algorithm can analyze the results of one round of testing and automatically design the next set of compounds to be synthesized, accelerating the optimization cycle. nih.gov
High-throughput screening (HTS) of these compound libraries against biological targets is used to identify initial "hits." nih.govacs.orgufl.edu This combination of automated synthesis and HTS allows researchers to quickly identify potent and selective compounds, as demonstrated by the discovery of 2-sulfonylpyrimidine derivatives as inhibitors of Werner syndrome helicase (WRN) from a large-scale screening campaign. acs.org
Q & A
What are the most effective synthetic routes for 2-amino-N-methylpyrimidine-5-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of sulfonamide derivatives typically involves coupling reactions between sulfonyl chlorides and amines. For pyrimidine-based sulfonamides, a stepwise approach is recommended:
- Step 1: Synthesize the pyrimidine core with a sulfonyl chloride group at the 5-position.
- Step 2: React with methylamine under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like THF or DMF.
- Optimization Tips: Use palladium catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency, as demonstrated in palladium-mediated reactions for structurally related sulfonamides . Reaction temperature (65–70°C) and stoichiometric ratios (e.g., 3.0 equivalents of amine) are critical for yield improvement .
Which spectroscopic and computational methods are most reliable for characterizing this compound?
Methodological Answer:
- Experimental Characterization:
- Computational Validation: Perform quantum chemical calculations (e.g., DFT at B3LYP/6-311++G(d,p)) to compare experimental vibrational spectra with theoretical predictions, as shown for analogous pyrimidine derivatives .
How can solubility challenges be addressed during in vitro assays for this compound?
Methodological Answer:
- Solvent Screening: Test solvents like methanol, DMF, or THF, which have shown compatibility with sulfonamides in solubility studies . For aqueous assays, use co-solvents (e.g., 10% DMSO in PBS) while ensuring stability via UV-Vis monitoring.
- Empirical Testing: Conduct a solvent gradient analysis (e.g., from 2-propanol to acetonitrile) to identify optimal solubility conditions .
What strategies are recommended for evaluating the antimicrobial activity of this compound?
Methodological Answer:
- In Vitro Assays: Use microdilution methods (e.g., broth dilution per CLSI guidelines) to determine MIC against Gram-positive bacteria (e.g., S. aureus) and fungi .
- Mechanistic Insights: Pair assays with molecular docking to predict binding to bacterial dihydropteroate synthase (DHPS), a common sulfonamide target. Align results with structural analogs like sulfadiazine derivatives .
How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
Methodological Answer:
- Structural Modifications: Introduce substituents at the pyrimidine 2- or 4-positions (e.g., halogens or methyl groups) to assess steric and electronic effects on target binding .
- Validation: Combine synthesis with in vitro testing and docking simulations (e.g., AutoDock Vina) to correlate substituent effects with activity trends, as demonstrated for pyrimidine-based sulfonamides .
What advanced analytical methods are suitable for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC Optimization: Use C18 columns with mobile phases like 0.1% TFA in water/acetonitrile. Adjust retention times by varying acetonitrile gradients (e.g., 20% to 80% over 20 minutes) .
- Mass Spectrometry: Employ LC-ESI-MS/MS for trace quantification, using transitions like m/z 215 → 198 (characteristic fragment for sulfonamides) .
How should contradictory in vitro activity data be resolved?
Methodological Answer:
- Variable Testing: Replicate assays under controlled pH (6.5–7.5), temperature (35–37°C), and inoculum size (1–5 × 10⁵ CFU/mL) to identify confounding factors .
- Data Triangulation: Cross-validate with alternative methods (e.g., agar diffusion vs. microdilution) and compare with structurally related compounds to rule out assay-specific artifacts .
What computational approaches are recommended for modeling this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding to DHPS using AMBER or GROMACS, focusing on sulfonamide-protein hydrogen bonding and hydrophobic interactions .
- Electronic Structure Analysis: Calculate frontier molecular orbitals (HOMO/LUMO) via Gaussian 09 to predict reactivity and binding affinity, as applied to pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
